1h,1h,8h-Perfluoro-1-octanol
Overview
Description
1H,1H,8H-Perfluoro-1-octanol, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorooctan-1-ol, is a fluorinated alcohol with the molecular formula C8H4F14O and a molecular weight of 382.09 g/mol . It is a colorless solid with a predicted boiling point of 180.7°C and a density of 1.625 g/cm³ . This compound is known for its unique properties due to the presence of multiple fluorine atoms, making it highly hydrophobic and chemically stable.
Biochemical Analysis
Biochemical Properties
It is known that it can be used to generate droplets in droplet-based microfluidics systems . It can also be used as a starting material in the synthesis of 1H,1H,2H,2H-perfluorooctyl vinyl ether (FOVE) .
Molecular Mechanism
It is known that it can be used to generate droplets in droplet-based microfluidics systems , but the exact molecular interactions that enable this are not clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,8H-Perfluoro-1-octanol can be synthesized through various methods, including the telomerization of tetrafluoroethylene with alcohols. One common method involves the reaction of perfluorooctyl iodide with sodium borohydride in the presence of a solvent like tetrahydrofuran . The reaction conditions typically include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of octanol derivatives. This process yields high-purity products and is scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,8H-Perfluoro-1-octanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorooctanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Perfluorooctanoic acid.
Substitution: Various perfluorinated derivatives depending on the substituent used.
Scientific Research Applications
1H,1H,8H-Perfluoro-1-octanol has numerous applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water-repellent coatings and lubricants.
Mechanism of Action
The mechanism of action of 1H,1H,8H-Perfluoro-1-octanol is primarily based on its hydrophobic and lipophobic properties. It interacts with lipid bilayers, altering membrane fluidity and permeability. This compound can also form stable complexes with proteins and other biomolecules, affecting their function and stability .
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluoro-1-octanol: This compound has a similar structure but with fewer fluorine atoms, resulting in different physical and chemical properties.
Perfluorooctanoic acid: An oxidized form of 1H,1H,8H-Perfluoro-1-octanol, known for its use in industrial applications.
Uniqueness: this compound is unique due to its high fluorine content, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly valuable in applications requiring durable and non-reactive materials .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F14O/c9-2(10)4(13,14)6(17,18)8(21,22)7(19,20)5(15,16)3(11,12)1-23/h2,23H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIIJJQHILZBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379960 | |
Record name | 1H,1H,8H-Perfluoro-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10331-08-5 | |
Record name | 1H,1H,8H-Perfluoro-1-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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